![molecular formula C17H23N3O3 B5606398 N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5606398.png)
N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide often involves multi-step reactions, utilizing key intermediates and catalysts to achieve the desired structure. For instance, the condensation of ethyl acetoacetate and phenetidine yields related compounds, showcasing the diversity of synthetic routes and the importance of catalysis in enhancing reaction efficiency and selectivity (Detert et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated through spectroscopic methods like NMR and X-ray crystallography, providing insights into the atom connectivity, functional groups, and stereochemistry. For example, compounds with similar structural motifs have been characterized to understand the molecular geometry and vibrational frequencies using DFT calculations, comparing experimental data with theoretical models for a comprehensive structural analysis (Özdemir et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound are central to its functionalization and application. These reactions can include nucleophilic substitutions, cycloadditions, and other transformations that alter the molecule's structure and properties. For example, the interaction with various reagents can lead to the formation of different functionalized derivatives, demonstrating the compound's chemical versatility (Baydar et al., 1979).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceuticals. These properties are influenced by the compound's molecular structure and intermolecular interactions. Studies on related compounds have shown how solvent effects and intermolecular hydrogen bonding can influence the physical properties and stability of such molecules (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, dictate the compound's potential applications. For instance, the Michael reaction and subsequent transformations of related compounds demonstrate how changes in chemical structure can lead to significant variations in biological activity and chemical reactivity (Revial et al., 2000).
properties
IUPAC Name |
N-[2-(ethylcarbamoyl)phenyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-18-17(23)13-7-5-6-8-14(13)19-16(22)12-9-15(21)20(10-12)11(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNMQABWFUGLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203416 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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